2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate is an organic compound with the molecular formula C16H19FO4 It is characterized by the presence of a 4-fluorophenyl group and a 2,2-dimethylpropanoyl group attached to a pentanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate typically involves the esterification of 5-(4-fluorophenyl)-5-oxopentanoic acid with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-fluorophenyl)-5-oxopentanoic acid.
Reduction: Formation of 5-(4-fluorophenyl)-5-hydroxypentanoate.
Substitution: Formation of 5-(4-substituted phenyl)-5-oxopentanoate derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropanoyl 5-(4-chlorophenyl)-5-oxopentanoate
- 2,2-Dimethylpropanoyl 5-(4-bromophenyl)-5-oxopentanoate
- 2,2-Dimethylpropanoyl 5-(4-methylphenyl)-5-oxopentanoate
Uniqueness
2,2-Dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1056188-47-6 |
---|---|
Molekularformel |
C16H19FO4 |
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
2,2-dimethylpropanoyl 5-(4-fluorophenyl)-5-oxopentanoate |
InChI |
InChI=1S/C16H19FO4/c1-16(2,3)15(20)21-14(19)6-4-5-13(18)11-7-9-12(17)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
ATBBBXPJDZIEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC(=O)CCCC(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.